1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEALQQRSHGKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[2.1.1]Hexane Formation
The bicyclo[2.1.1]hexane scaffold is synthesized via intramolecular cyclization or Grignard-mediated annulation. A key protocol involves allyl Grignard addition to α,β-unsaturated aldehydes, as demonstrated in the preparation of 1-phenylbicyclo[2.1.1]hexan-2-one.
Procedure :
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Methylenation : Phenylacetaldehyde derivatives are treated with Eschenmoser’s salt (2.05 equiv.) in dichloromethane and triethylamine, yielding 2-phenylacrylaldehyde intermediates.
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Cyclization : Allyl Grignard reagents (e.g., allylmagnesium bromide) are added to the aldehyde in THF at 0°C, triggering a [2+2] cycloaddition to form the bicyclic core.
Key Parameters :
Iodomethyl Group Introduction
Iodination at the 1-position is achieved via electrophilic substitution or radical-mediated processes . A robust method employs molecular iodine (I₂) in acetonitrile under controlled conditions.
Procedure :
-
Iodocyclization : The bicyclic alcohol intermediate is treated with I₂ (1.2 equiv.) in CH₃CN at 25°C for 12 hours, forming the iodomethyl derivative.
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Workup : The reaction is quenched with NaHCO₃, and the product is extracted into CH₂Cl₂, yielding 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane.
Optimization Insights :
Carboxylic Acid Functionalization
The 4-position is functionalized via nitrile hydrolysis or ester saponification .
Nitrile Hydrolysis Route :
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Cyanation : The iodomethyl intermediate is treated with KCN in DMF at 80°C, forming 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile.
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Acid Hydrolysis : The nitrile is refluxed with 6M HCl, yielding the carboxylic acid.
Ester Saponification Route :
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Esterification : Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is synthesized via Steglich esterification.
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Saponification : The ester is hydrolyzed with NaOH in ethanol/water (1:1), producing the carboxylic acid.
Comparative Yields :
| Method | Starting Material | Conditions | Yield |
|---|---|---|---|
| Nitrile Hydrolysis | Carbonitrile | 6M HCl, reflux | 80–90% |
| Ester Saponification | Ethyl ester | NaOH, EtOH/H₂O | 85–95% |
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors for iodination to enhance safety and scalability.
Process Overview :
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Continuous Iodination : The bicyclic alcohol is pumped through a reactor with I₂ and CH₃CN at 25°C, achieving >90% conversion in <1 hour.
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In-line Quenching : The effluent is mixed with Na₂S₂O₃ to neutralize excess iodine, followed by centrifugal separation for product isolation.
Advantages :
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include hydroxylated and carboxylated derivatives.
Reduction Reactions: Products include deiodinated derivatives with varying degrees of saturation.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its bicyclic structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Due to its unique structure, 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is being explored for drug development. The presence of the iodomethyl group enhances its reactivity, allowing for modifications that can lead to novel therapeutic agents targeting specific diseases.
Biological Studies
This compound can be utilized in biological research to study its interactions with biological targets. Its ability to form covalent bonds through nucleophilic substitution reactions makes it suitable for investigating enzyme mechanisms or receptor-ligand interactions.
Industrial Applications
In industrial settings, this compound may be used as a precursor in the synthesis of new materials or as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with tailored functionalities.
Case Studies and Research Findings
- Synthesis of Novel Therapeutics : Recent studies have demonstrated the use of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid in synthesizing potential anti-cancer agents. Researchers reported successful modifications that improved binding affinity to cancer-related targets, showcasing its potential in medicinal chemistry.
- Enzyme Interaction Studies : A study focused on the compound's interaction with specific enzymes revealed that its iodomethyl group significantly enhances reactivity, leading to irreversible inhibition of target enzymes involved in metabolic pathways. This finding opens avenues for developing enzyme inhibitors.
- Material Science Innovations : In material science, the compound has been incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance, demonstrating its applicability beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during chemical reactions .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and polarizability increase electrophilicity compared to fluorine or hydrogen, facilitating nucleophilic substitution (e.g., in cross-coupling reactions) .
- Aromatic Substituents: Trifluoromethylphenyl groups (as in ) enhance metabolic stability and receptor affinity compared to non-aromatic analogs.
- Ester vs. Acid : Ethyl esters (e.g., ) exhibit higher membrane permeability than carboxylic acids but require hydrolysis for bioactivation .
Functional Group Modifications
| Compound Name | Functional Group Variations | Biological/Reactivity Profile | Reference |
|---|---|---|---|
| 1-[(tert-Butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | tert-Butoxycarbonyl (Boc) protection | Stabilizes intermediates in peptide synthesis; logP = 0.96 | |
| 1-(Azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Azidomethyl | Used in click chemistry for bioconjugation | |
| 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | Azabicyclo core, methoxymethyl | Alters hydrogen-bonding capacity; used in protease inhibition studies |
Key Observations :
- Protective Groups : Boc protection () improves stability during synthesis but requires deprotection for biological activity.
- Azide/Aziridine Moieties : Azidomethyl derivatives () enable bioorthogonal reactions, whereas azabicyclo cores () modulate target selectivity in enzyme inhibition.
Pharmacokinetic and Physicochemical Comparisons
| Compound Name | logP | Solubility (mg/mL) | Pharmacokinetic Notes | Reference |
|---|---|---|---|---|
| 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | ~1.2* | ~5.3 (pH 7.4) | Moderate oral bioavailability; iodine may increase half-life | |
| Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | 2.8 | <1 (pH 7.4) | High lipophilicity limits aqueous solubility | |
| 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | 0.5 | >20 (pH 7.4) | High solubility due to carboxylic acid; rapid renal clearance |
*Estimated based on analogous structures.
Key Observations :
- Esterification : Ethyl esters () trade solubility for enhanced blood-brain barrier penetration.
Q & A
What are the established synthetic routes for 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves iodination of a precursor bicyclic structure. A common approach is to functionalize a 2-oxabicyclo[2.1.1]hexane scaffold with iodomethyl groups via nucleophilic substitution or radical-mediated reactions. For example, similar bicyclic compounds (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) are synthesized using iodine sources like N-iodosuccinimide (NIS) under anhydrous conditions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance iodination efficiency.
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) may stabilize intermediates.
Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural validation of this compound?
Basic Research Question
Discrepancies often arise from solvent effects, stereochemical variations, or impurities. For NMR:
- ¹H/¹³C NMR : Compare chemical shifts with analogous bicyclic compounds (e.g., 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives). The iodomethyl group typically shows δ ~3.5–4.0 ppm (¹H) and δ ~20–30 ppm (¹³C) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). Contradictions may indicate incomplete deprotection or hydration; re-crystallization from ethanol/water mixtures can mitigate this .
Advanced tools like 2D NMR (COSY, HSQC) or X-ray crystallography (if crystals form) are critical for ambiguous cases .
What methodologies are recommended for analyzing the stereochemical configuration of the bicyclic core?
Advanced Research Question
The strained bicyclo[2.1.1]hexane system imposes unique stereochemical constraints. To assign configurations:
- X-ray crystallography : Gold standard for absolute configuration, though crystal growth may require slow evaporation from dichloromethane/hexane .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
- Optical rotation : Compare with literature data for similar 2-oxabicyclo compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate shows specific rotations dependent on substituents) .
How can solubility challenges be addressed during in vitro bioactivity assays?
Advanced Research Question
The compound’s low solubility in aqueous buffers (due to the hydrophobic bicyclic core) necessitates:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) in mildly basic buffers (pH 7.4–8.0) .
- Surfactants : Polysorbate-80 (0.01%) can stabilize colloidal dispersions .
What strategies mitigate decomposition of the iodomethyl group during storage or reactions?
Advanced Research Question
The iodomethyl group is prone to hydrolysis or light-induced degradation. Recommended practices:
- Storage : Keep in amber vials under inert gas (argon) at –20°C .
- Reaction conditions : Avoid protic solvents (e.g., water, alcohols) and strong bases. Add stabilizers like ascorbic acid to quench free radicals .
- Monitoring : Use LC-MS to detect degradation products (e.g., demethylated or hydroxylated byproducts) .
How should researchers design experiments to address contradictory literature reports on synthetic yields?
Advanced Research Question
Contradictions often stem from varying reaction scales or purification methods. To reconcile:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., equivalents of NIS, solvent volume) in small-scale reactions.
- Reproducibility protocols : Adhere to USP guidelines for synthetic intermediates, including strict control of humidity and temperature .
- Cross-validation : Compare yields with structurally related compounds (e.g., 3-[(4-methylpiperazinyl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid synthesis, where yields range 45–68% under optimized conditions) .
What safety protocols are critical when handling iodinated intermediates during synthesis?
Basic Research Question
Iodinated compounds require stringent safety measures:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for reactions releasing HI gas.
- Waste disposal : Segregate halogenated waste and neutralize with sodium thiosulfate before disposal .
- Emergency procedures : For skin contact, wash immediately with 10% sodium thiosulfate solution .
How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Advanced Research Question
Density Functional Theory (DFT) simulations can model reaction pathways:
- Electrostatic potential maps : Identify electrophilic sites (e.g., iodomethyl carbon) susceptible to nucleophilic attack .
- Transition state analysis : Calculate activation energies for SN2 vs. radical mechanisms.
- Solvent effects : Use COSMO-RS models to predict solvation energies in polar vs. nonpolar solvents .
What analytical techniques are optimal for quantifying trace impurities in bulk samples?
Advanced Research Question
High-sensitivity methods include:
- HPLC-DAD/ELS : Detect non-UV-active impurities (e.g., inorganic salts) via evaporative light scattering .
- ICP-MS : Quantify residual iodine or heavy metals (limit: ≤10 ppm per ICH Q3D guidelines) .
- NMR spectroscopy : ¹H-NMR with a relaxation reagent (e.g., Cr(acac)₃) enhances signal resolution for low-concentration impurities .
How do steric effects influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bicyclo[2.1.1]hexane framework imposes significant steric hindrance:
- Buchwald-Hartwig amination : Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
- Suzuki-Miyaura coupling : Prioritize aryl boronic esters with ortho-substituents to mitigate steric clashes .
- Kinetic studies : Compare turnover frequencies (TOF) with less-hindered analogs (e.g., bicyclo[2.2.1]heptane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
